4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine
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Overview
Description
4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 4-(1H-imidazol-1-yl)aniline with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)phenol: This compound shares the imidazole ring but lacks the pyrimidine moiety.
4-(1H-imidazol-1-yl)aniline: Similar in structure but with an aniline group instead of the pyrimidine ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole ring fused with an aniline group.
Uniqueness
4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct electronic and steric properties. This dual functionality makes it a versatile compound for various applications, particularly in the design of multifunctional materials and bioactive molecules .
Properties
IUPAC Name |
4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-16-6-5-12(17-13)10-1-3-11(4-2-10)18-8-7-15-9-18/h1-9H,(H2,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAURZZHNXDNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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